2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide
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Description
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H16ClN5OS2 and its molecular weight is 441.95. The purity is usually 95%.
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Biological Activity
The compound 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide is a complex organic molecule characterized by its unique structural features, including a thiazole ring, chlorinated pyridine moiety, and various functional groups. Its molecular formula is C16H14ClN3OS, with a molecular weight of approximately 350.81 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Structural Features
The structural components of the compound play a crucial role in its biological activity:
- Thiazole Ring : Known for its diverse biological activities, thiazoles are often involved in interactions with various biological targets.
- Chloropyridine Moiety : The presence of chlorine enhances lipophilicity and can influence binding affinity to targets.
- Aromatic Phenyl Group : Contributes to the overall stability and interaction with biological systems.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, primarily as an inhibitor of specific kinases. The following sections summarize key findings from various studies.
Kinase Inhibition
-
Mitogen-Activated Protein Kinases (MAPKs) : The compound has been studied for its inhibitory effects on MAPK pathways, particularly p38α and JNK3.
- IC50 Values : Inhibitors derived from similar scaffolds have shown IC50 values in the low nanomolar range for these targets, indicating potent activity .
- Selectivity Modifications : Structural modifications have been explored to enhance selectivity towards JNK3 over p38α MAPK, demonstrating the compound's potential in targeted therapy .
- Tyrosine Kinases : Compounds with similar thiazole structures have shown significant tyrosine kinase inhibiting properties, suggesting that this compound may also exhibit similar activities .
Study 1: Inhibition of JNK3 and p38α MAPK
A series of compounds structurally related to this compound were synthesized and evaluated for their inhibitory activity against JNK3 and p38α MAPK.
- Results : Compounds exhibited IC50 values ranging from 10 nM to 100 nM, with specific modifications leading to enhanced selectivity for JNK3 .
Study 2: Structure–Activity Relationship (SAR)
A detailed SAR analysis was conducted on derivatives of the compound to optimize its biological activity.
- Findings : Substitutions at key positions on the thiazole and pyridine rings significantly impacted binding affinity and selectivity towards kinase targets .
Comparative Analysis
A comparison of similar compounds reveals insights into the structure-function relationship:
Compound Name | Molecular Formula | Molecular Weight | Unique Features |
---|---|---|---|
2-{2-[5-chloropyridin-2-yl]amino}-1,3-thiazol-4-yloxyacetic acid | C10H8ClN3O2S | 269.71 g/mol | Contains an additional hydroxyl group |
2-(2-{(5-methylisoxazol-3-yl)amino}-1,3-thiazol-4-yloxy)acetic acid | C12H10N4O3S | 296.77 g/mol | Features an isoxazole ring |
2-(2-{(5-(3-chloropyridin-2-yl)-1H-indazol-3-amino)}thiazol)-acetate | C17H14ClN5OS | 413.88 g/mol | Incorporates an indazole structure |
These comparisons illustrate how variations in molecular structure can lead to differing biological activities and selectivities.
Properties
IUPAC Name |
2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5OS2/c1-12-23-17(11-28-12)13-3-2-4-15(7-13)24-19(27)8-16-10-29-20(25-16)26-18-6-5-14(21)9-22-18/h2-7,9-11H,8H2,1H3,(H,24,27)(H,22,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVREYJLYLHRIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)CC3=CSC(=N3)NC4=NC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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